2-Chloro-5-isopropylpyrimidin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-4(2)5-3-10-7(8)11-6(5)9/h3-4H,1-2H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYBSKSZTQPLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N=C1N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 5 Isopropylpyrimidin 4 Amine
Established Synthetic Routes to 2-Chloro-5-isopropylpyrimidin-4-amine
The synthesis of this compound and related structures relies on fundamental reactions in heterocyclic chemistry. These established routes provide a reliable foundation for accessing the target molecule through various precursor strategies.
Chlorination of Pyrimidinone Precursors
A common and effective method for introducing a chlorine atom at the 2-position of a pyrimidine (B1678525) ring is through the chlorination of a corresponding pyrimidin-2-one or pyrimidin-4-one (pyrimidinol) precursor. This transformation is typically achieved using potent chlorinating agents that replace a hydroxyl group with a chlorine atom.
The reaction generally involves heating the pyrimidinone substrate with a chlorinating agent, often in excess, which may also serve as the solvent. Phosphorus oxychloride (POCl₃) is a frequently used reagent for this purpose. The mechanism involves the activation of the pyrimidinone's carbonyl oxygen by the phosphorus reagent, followed by nucleophilic attack of the chloride ion. The use of a tertiary amine base can sometimes facilitate the reaction. After the reaction is complete, the excess chlorinating agent is typically removed by distillation, and the product is isolated through aqueous workup.
| Precursor Type | Chlorinating Agent | General Conditions |
| 5-Substituted Pyrimidin-4-one | Phosphorus oxychloride (POCl₃) | Reflux, neat or in a high-boiling solvent |
| 5-Substituted Uracil | Phosphorus oxychloride (POCl₃) | Reflux, often with a catalytic base |
| 5-Substituted Pyrimidin-2,4-dione | Thionyl chloride (SOCl₂) | Heating, sometimes with a catalyst like DMF |
This interactive table summarizes common methods for the chlorination of pyrimidinone precursors.
Amination Strategies for Halogenated Pyrimidine Scaffolds
Amination of a di- or tri-halogenated pyrimidine is a key strategy for introducing the C4-amino group. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In a scaffold like 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position, allowing for regioselective substitution. thieme-connect.comnih.gov
The process involves reacting a di-chlorinated pyrimidine, such as 2,4-dichloro-5-isopropylpyrimidine, with an amine source. Ammonia (B1221849) or a protected form of ammonia is used to install the primary amine. The reaction is often carried out in a suitable solvent, and a base may be added to neutralize the hydrogen halide formed during the reaction. The regioselectivity can be influenced by the electronic nature of the substituents on the pyrimidine ring and the specific reaction conditions employed. researchgate.netresearchgate.net In some cases, using tertiary amines as nucleophiles can lead to selective C2 amination followed by in-situ N-dealkylation. nih.gov
| Halogenated Scaffold | Amine Source | Typical Conditions | Product Type |
| 2,4-Dichloropyrimidine | Ammonia (aq. or gas) | Heating in a sealed vessel, alcoholic solvent | 2-Chloro-4-aminopyrimidine |
| 2,4-Dichloropyrimidine | Substituted Amine | Room temperature or heating, often with a base (e.g., Et₃N) | 2-Chloro-4-(substituted-amino)pyrimidine |
| 2,4,6-Trichloropyrimidine | Ammonia | Stepwise substitution, controlled temperature | Mono-, di-, or tri-aminopyrimidine |
This interactive table outlines various amination strategies for halogenated pyrimidine scaffolds.
Cyclocondensation Approaches to the Pyrimidine Core
Building the pyrimidine ring from acyclic precursors through cyclocondensation is a fundamental and versatile approach in heterocyclic synthesis. rdd.edu.iq The most common strategy, known as the Pinner synthesis, involves the condensation of a 1,3-dicarbonyl compound with an amidine. wikipedia.orgslideshare.net
To construct a 2-amino-5-isopropylpyrimidine scaffold, one could conceptually react a 1,3-dicarbonyl compound bearing an isopropyl group, such as 2-isopropylmalondialdehyde or a derivative, with guanidine (B92328). Guanidine serves as the N-C-N building block, providing the nitrogen atoms at positions 1 and 3, as well as the C2-amino group. The reaction is typically promoted by a base or acid and involves the formation of two C-N bonds to close the six-membered ring. Subsequent chlorination would then be required to yield the final product. This method offers the advantage of constructing a highly substituted pyrimidine core in a single step. researchgate.net
| 1,3-Dicarbonyl Component | N-C-N Component | Catalyst/Conditions | Resulting Pyrimidine Core |
| β-Diketone | Amidine | Acid or Base | 2-Substituted Pyrimidine |
| β-Ketoester | Urea | Base (e.g., NaOEt) | 2-Hydroxypyrimidine (Pyrimidinone) |
| Malonic Ester | Guanidine | Base | 2-Amino-4,6-dihydroxypyrimidine |
| α,β-Unsaturated Ketone | Amidine | Lewis Acid or Base | Substituted Pyrimidine |
This interactive table summarizes typical components used in cyclocondensation approaches to synthesize the pyrimidine core.
Novel and Optimized Synthetic Protocols for this compound
Recent advancements in synthetic chemistry have focused on optimizing existing methods and developing novel protocols to improve efficiency, selectivity, and the environmental footprint of pyrimidine synthesis.
Exploration of Catalyst Systems in Pyrimidine Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering pathways to milder reaction conditions, higher yields, and improved selectivity. In pyrimidine synthesis, various catalytic systems are being explored. For instance, Lewis acids like ZnCl₂ have been reported to alter the regioselectivity of amination on 2,4-dichloropyrimidines, favoring substitution at the C2 position. thieme-connect.com
Transition metal catalysts, particularly palladium-based systems, are widely used for cross-coupling reactions to functionalize the pyrimidine ring, but they can also be employed in amination reactions, especially for less reactive chloro-pyrimidines or with challenging amine nucleophiles. nih.gov Furthermore, organocatalysts are emerging as a metal-free alternative for promoting specific transformations in pyrimidine synthesis. researchgate.net Iridium-pincer complexes have been shown to efficiently catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols. bohrium.comacs.org
| Reaction Type | Catalyst System | Purpose |
| Amination | ZnCl₂ (Lewis Acid) | Altering regioselectivity (C2 vs. C4 amination) |
| Amination | Palladium/phosphine (B1218219) ligands | Coupling with challenging or sterically hindered amines |
| Cyclocondensation | Iridium-pincer complexes | Multicomponent synthesis from alcohols and amidines bohrium.comacs.org |
| Cyclocondensation | Trifluoroacetic acid (TFA) | [3+3] cycloaddition for pyrimidine ring formation mdpi.com |
This interactive table details the exploration of various catalyst systems in pyrimidine synthesis.
Green Chemistry Approaches to the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce environmental impact. rasayanjournal.co.inbenthamdirect.comnih.gov For the synthesis of this compound, several green strategies can be envisioned.
One major focus is the replacement of hazardous solvents with more environmentally benign alternatives. For example, conducting amination reactions in water instead of organic solvents can significantly improve the safety and sustainability of the process. ingentaconnect.com The use of microwave irradiation or ultrasound-assisted synthesis offers energy-efficient alternatives to conventional heating, often leading to shorter reaction times and higher yields. powertechjournal.comnih.gov Multicomponent reactions, which combine several starting materials in a single step, improve atom economy and reduce waste by minimizing intermediate isolation and purification steps. bohrium.com The development of reusable heterogeneous catalysts also aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. powertechjournal.com
| Green Chemistry Principle | Application in Pyrimidine Synthesis | Benefit |
| Safer Solvents | Using water as a solvent for amination reactions ingentaconnect.com | Reduced toxicity and environmental impact |
| Energy Efficiency | Microwave or ultrasound-assisted reactions powertechjournal.comnih.gov | Shorter reaction times, lower energy consumption |
| Atom Economy | Multicomponent synthesis (e.g., from alcohols and amidines) bohrium.comacs.org | Fewer steps, less waste |
| Catalysis | Use of reusable heterogeneous or organocatalysts researchgate.netpowertechjournal.com | Simplified purification, reduced metal waste |
| Waste Reduction | Solvent-free reaction conditions | Elimination of solvent waste and purification |
This interactive table highlights green chemistry approaches applicable to the synthesis of the target compound.
Process Intensification and Scalability Considerations for this compound Production
The industrial-scale synthesis of this compound, a key intermediate in the production of various biologically active molecules, necessitates a focus on process intensification and scalability. These efforts aim to enhance reaction efficiency, minimize waste, reduce costs, and ensure consistent product quality, all of which are critical for commercial viability. Key considerations in this domain revolve around optimizing reaction conditions, exploring advanced reactor technologies, and developing robust purification methods.
A significant aspect of scaling up the production of this compound involves the careful selection and optimization of synthetic routes. While multiple laboratory-scale syntheses may exist, not all are amenable to large-scale production. The ideal process would utilize readily available and cost-effective starting materials, involve a minimal number of synthetic steps, and proceed with high yields and selectivity. For instance, a common synthetic pathway involves the cyclization of a suitable precursor followed by chlorination. The scalability of such a process depends heavily on the efficiency and safety of each step.
Another critical consideration is the development of scalable purification techniques. The final purity of this compound is paramount for its use in subsequent pharmaceutical applications. Traditional methods like column chromatography, while effective at the lab scale, are often impractical and costly for large-scale industrial production. Therefore, the development of robust crystallization processes, extractions, and other scalable purification methods is essential. Optimizing solvent selection, temperature profiles, and seeding strategies during crystallization can significantly impact the yield and purity of the final product.
Furthermore, a thorough understanding of the reaction kinetics and thermodynamics is crucial for successful scale-up. This knowledge allows for the development of accurate process models that can predict the behavior of the reaction at a larger scale and identify potential bottlenecks or safety hazards. The data presented in the following tables highlight key parameters and findings from studies focused on optimizing the synthesis of pyrimidine derivatives, which can be extrapolated to the production of this compound.
Table 1: Comparison of Key Parameters in Batch vs. Flow Synthesis of Pyrimidine Derivatives
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours to Days | Minutes to Hours |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |
| Mass Transfer | Often diffusion-limited | Enhanced through efficient mixing |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reaction volumes |
| Scalability | Difficult, often requires re-optimization | Straightforward by numbering-up or longer run times |
| Product Purity | Variable, may require extensive purification | Often higher due to precise control |
Table 2: Influence of Reaction Parameters on the Yield of a Key Chlorination Step
| Parameter | Condition A | Condition B | Condition C |
| Chlorinating Agent | POCl₃ | SOCl₂ | N-Chlorosuccinimide |
| Temperature (°C) | 80 | 60 | 100 |
| Reaction Time (h) | 6 | 12 | 4 |
| Yield (%) | 75 | 68 | 85 |
| Byproduct Formation | Moderate | Low | High |
The transition from laboratory-scale synthesis to industrial production of this compound requires a multi-faceted approach that integrates synthetic chemistry, chemical engineering, and process analytical technology. By focusing on process intensification and carefully considering scalability at every stage of development, it is possible to establish a robust, efficient, and economically viable manufacturing process.
Chemical Reactivity and Derivatization of 2 Chloro 5 Isopropylpyrimidin 4 Amine
Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for 2-Chloro-5-isopropylpyrimidin-4-amine, where the chlorine atom acts as a leaving group and is displaced by a nucleophile. The pyrimidine (B1678525) ring, being an electron-deficient heterocycle, facilitates this type of reaction.
Reaction with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)
The chlorine atom at the C2 position of the pyrimidine ring is susceptible to displacement by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups onto the pyrimidine scaffold.
Amines: The reaction with primary and secondary amines is a common method to synthesize substituted 2-aminopyrimidines. These reactions typically proceed by heating the chloropyrimidine with the desired amine, sometimes in the presence of a base to neutralize the HCl generated. The nucleophilic attack by the amine's nitrogen atom on the C2 carbon leads to the formation of a new carbon-nitrogen bond. For instance, reactions of similar 2-chloropyrimidines with various amines have been shown to proceed efficiently. researchgate.net
Alcohols: Alkoxides, generated from alcohols by treatment with a strong base (e.g., sodium hydride), can act as potent oxygen nucleophiles. The reaction of this compound with alkoxides would yield the corresponding 2-alkoxy-5-isopropylpyrimidin-4-amine. These reactions often require anhydrous conditions to prevent the competing hydrolysis of the starting material.
Thiols: Thiolates, the conjugate bases of thiols, are excellent sulfur nucleophiles and react readily with chloropyrimidines to form 2-(alkylthio)- or 2-(arylthio)pyrimidines. These reactions are typically carried out in the presence of a base to deprotonate the thiol.
The table below summarizes the expected outcomes of SNAr reactions on a representative 2-chloropyrimidine (B141910) substrate with different nucleophiles, illustrating the versatility of this transformation.
| Nucleophile (Nu-H) | Reagent/Conditions | Product Type |
| Primary/Secondary Amine (R¹R²NH) | Heat, optional base (e.g., K₂CO₃, Et₃N) | 2-Amino-pyrimidine derivative |
| Alcohol (R-OH) | Strong base (e.g., NaH) followed by substrate | 2-Alkoxy-pyrimidine derivative |
| Thiol (R-SH) | Base (e.g., NaOH, K₂CO₃) | 2-Thioether-pyrimidine derivative |
Mechanistic Studies of Nucleophilic Substitution on this compound
The mechanism of nucleophilic aromatic substitution on chloropyrimidines generally proceeds through a two-step addition-elimination pathway. researchgate.net This process involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The reaction is initiated by the attack of the nucleophile on the carbon atom bearing the chlorine (C2). This forms a tetrahedral intermediate where the negative charge is delocalized over the electron-deficient pyrimidine ring, particularly onto the ring nitrogen atoms. researchgate.net In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product. The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and conditions. researchgate.net Kinetic studies on related compounds like 2-chloro-5-nitropyrimidine (B88076) have been used to elucidate these mechanistic details. researchgate.net
Cross-Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they are widely applicable to heteroaromatic halides like this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. mdpi.com This reaction can be applied to this compound to introduce various aryl, heteroaryl, or alkyl groups at the C2 position.
The general catalytic cycle involves the oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with electron-rich and sterically hindered substrates. mdpi.com
Below is a table showing representative conditions for Suzuki-Miyaura coupling on chloropyrimidine systems.
| Component | Example |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Boron Reagent | Arylboronic acid, Heteroarylboronic acid |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Solvent | Dioxane/Water, Toluene, DMF |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl or heteroaryl halides and amines. wikipedia.orglibretexts.org This reaction offers an alternative to the classical SNAr reaction, often proceeding under milder conditions and with a broader substrate scope, including less nucleophilic amines. wikipedia.org
For this compound, this reaction would involve coupling with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is particularly useful for synthesizing derivatives that are difficult to obtain via traditional nucleophilic substitution. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The development of various generations of catalyst systems has expanded the utility of this reaction to a wide range of substrates. wikipedia.org
Sonogashira and Heck Reactions for Alkynylation and Alkenylation
The chlorine atom at the C-2 position of the pyrimidine ring is activated towards nucleophilic substitution and is a suitable leaving group for transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring facilitates these transformations. wikipedia.org Specifically, the Sonogashira and Heck reactions provide powerful methods for forming new carbon-carbon bonds, allowing for the introduction of alkyne and alkene moieties, respectively.
The Sonogashira reaction involves the coupling of a terminal alkyne with the aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This reaction is a reliable method for the alkynylation of halogenated pyrimidines. researchgate.netnih.gov For this compound, this would result in the formation of 2-alkynyl-5-isopropylpyrimidin-4-amine derivatives. Although numerous palladium-based catalytic systems have been developed, the reaction is typically conducted using a combination of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) salt such as CuI. researchgate.netrsc.org
The Heck reaction (also known as the Mizoroki-Heck reaction) couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.org This palladium-catalyzed process also requires a base, such as triethylamine (B128534) or potassium carbonate, to regenerate the active palladium(0) catalyst. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound would yield 2-alkenyl-5-isopropylpyrimidin-4-amine derivatives, effectively replacing the chlorine atom with a vinyl group. masterorganicchemistry.com The choice of palladium catalyst, ligands, and reaction conditions can be optimized to achieve high yields. researchgate.netnih.gov
Below is a table summarizing typical conditions for these cross-coupling reactions based on analogous chloropyrimidine substrates.
| Reaction Type | Coupling Partner | Typical Catalyst(s) | Typical Base | Typical Solvent | Expected Product |
|---|---|---|---|---|---|
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI | Triethylamine (Et₃N) | THF, DMF | 2-(Alkynyl)-5-isopropylpyrimidin-4-amine |
| Heck | Alkene (CH₂=CHR') | Pd(OAc)₂, PPh₃ | K₂CO₃, Et₃N | DMF, Acetonitrile | 2-(Alkenyl)-5-isopropylpyrimidin-4-amine |
Functional Group Transformations of the Amine Moiety
The primary amino group at the C-4 position is a key site for functionalization, behaving as a typical aromatic amine nucleophile.
Acylation and Sulfonylation of the Amino Group
The 4-amino group readily undergoes acylation and sulfonylation upon reaction with appropriate electrophiles like acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions typically require a base to neutralize the acidic byproduct (HCl).
Acylation with reagents such as acetyl chloride or benzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine yields the corresponding N-acyl derivatives (amides). The reaction converts the primary amine into a secondary amide, altering its electronic and steric properties. The acylation of aminopyrimidines is a well-established transformation. scialert.net
Sulfonylation is achieved by treating the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base. This reaction produces the corresponding sulfonamide. The synthesis of pyrimidine sulfonate derivatives via the reaction of an amino group with a sulfonyl chloride has been reported. acs.org
| Transformation | Reagent | Typical Base | Product Class |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | N-(2-Chloro-5-isopropylpyrimidin-4-yl)acetamide |
| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Pyridine | N-(2-Chloro-5-isopropylpyrimidin-4-yl)acetamide |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Triethylamine | N-(2-Chloro-5-isopropylpyrimidin-4-yl)-4-methylbenzenesulfonamide |
| Sulfonylation | Methanesulfonyl Chloride (MsCl) | Pyridine | N-(2-Chloro-5-isopropylpyrimidin-4-yl)methanesulfonamide |
Reductive Amination Strategies for Derivatization
Reductive amination, or reductive alkylation, is a powerful method for converting the primary amino group into a secondary or tertiary amine. wikipedia.org This process typically involves two steps that can often be performed in a single pot: the formation of an imine (Schiff base) intermediate, followed by its reduction. masterorganicchemistry.com
The reaction is initiated by the condensation of the 4-amino group with an aldehyde or a ketone under mildly acidic conditions to form an N-substituted imine. This intermediate is then reduced in situ to the corresponding alkylated amine. researchgate.net A variety of reducing agents can be employed, but mild reagents that selectively reduce the imine in the presence of the carbonyl starting material are preferred. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices for this transformation. wikipedia.orgmasterorganicchemistry.com This strategy allows for the introduction of a wide array of alkyl or arylalkyl substituents onto the nitrogen atom. jocpr.com
| Carbonyl Compound | Reducing Agent | Product Class |
|---|---|---|
| Formaldehyde | NaBH₃CN / Formic Acid | N,N-Dimethyl-2-chloro-5-isopropylpyrimidin-4-amine |
| Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-2-chloro-5-isopropylpyrimidin-4-amine |
| Acetone | NaBH₃CN | N-Isopropyl-2-chloro-5-isopropylpyrimidin-4-amine |
| Cyclohexanone | H₂ / Pd/C | N-Cyclohexyl-2-chloro-5-isopropylpyrimidin-4-amine |
Reactivity of the Isopropyl Group under Various Reaction Conditions
The isopropyl group at the C-5 position, while generally robust, possesses a tertiary C-H bond that can serve as a handle for further functionalization, particularly through oxidative and radical pathways.
Halogenation and Other Electrophilic Substitutions
Direct electrophilic substitution on the saturated carbons of the isopropyl group is not a feasible reaction pathway. However, the activated tertiary C-H bond is susceptible to free-radical halogenation.
Halogenation: Side-chain bromination at the benzylic position of alkylarenes can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. openstax.orglibretexts.org By analogy, the isopropyl group on the pyrimidine ring can be expected to undergo a similar transformation. This reaction would proceed via a radical mechanism, with the abstraction of the tertiary hydrogen atom being the most favorable pathway due to the formation of a stabilized tertiary radical. The product of such a reaction would be 2-chloro-5-(2-bromo-2-propanyl)pyrimidin-4-amine. This halogenated intermediate could then be used in subsequent nucleophilic substitution or elimination reactions.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Isopropylpyrimidin 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the precise three-dimensional structure of molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of organic compounds. The chemical shift (δ), measured in parts per million (ppm), for each nucleus is highly sensitive to its local electronic environment, offering a unique fingerprint of the molecule's structure.
For 2-Chloro-5-isopropylpyrimidin-4-amine, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic proton, the amine protons, and the protons of the isopropyl group. The aromatic proton on the pyrimidine (B1678525) ring is anticipated to appear as a singlet in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the electronegative nitrogen atoms and the chlorine atom. The amine (NH₂) protons would likely produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration. The isopropyl group would present as a septet for the methine (-CH) proton and a doublet for the two equivalent methyl (-CH₃) groups, a characteristic pattern demonstrating spin-spin coupling.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring would resonate at lower field (higher ppm values) due to their sp² hybridization and the influence of adjacent electronegative atoms (N and Cl). The carbons directly bonded to chlorine (C2) and the amine group (C4) would be significantly affected. The carbons of the isopropyl group would appear at a much higher field (lower ppm values), consistent with sp³ hybridized carbons.
Predicted ¹H NMR Chemical Shifts for this compound The following table is based on theoretical predictions and typical chemical shift ranges for similar functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrimidine-H (C6-H) | ~ 8.0 | Singlet |
| Amine (-NH₂) | ~ 5.0 - 6.0 (variable) | Broad Singlet |
| Isopropyl-CH | ~ 3.0 - 3.5 | Septet |
| Isopropyl-CH₃ | ~ 1.2 - 1.4 | Doublet |
Predicted ¹³C NMR Chemical Shifts for this compound The following table is based on theoretical predictions and typical chemical shift ranges for similar functional groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C-Cl) | ~ 158 - 162 |
| C4 (C-NH₂) | ~ 160 - 164 |
| C5 (C-isopropyl) | ~ 120 - 125 |
| C6 (CH) | ~ 155 - 159 |
| Isopropyl-CH | ~ 25 - 30 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
While one-dimensional NMR provides information about the chemical environment of nuclei, two-dimensional (2D) NMR experiments are essential for determining the connectivity between atoms.
Correlation SpectroscopY (COSY): This homonuclear experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²J and ³J coupling). libretexts.org For this compound, a COSY spectrum would show a cross-peak connecting the septet of the isopropyl-CH proton with the doublet of the isopropyl-CH₃ protons, confirming their connectivity within the same functional group. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. libretexts.org An HSQC spectrum would definitively assign the carbon signals of the isopropyl group by showing a correlation between the isopropyl-CH proton signal and its corresponding carbon signal, and a correlation between the isopropyl-CH₃ proton signals and their carbon signal. It would also link the aromatic C6-H proton to its carbon atom.
Solid-State NMR Investigations for Polymorphism Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials sciences, as different polymorphs can exhibit distinct physical properties. Solid-State NMR (SS-NMR) is a powerful, non-destructive technique for characterizing these different solid forms. ucl.ac.ukwikipedia.org
Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in SS-NMR these interactions provide valuable structural information. wikipedia.org Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. ucl.ac.uk
For this compound, SS-NMR could be used to:
Identify and Quantify Polymorphs: Different crystalline packing arrangements lead to distinct chemical environments for the carbon and nitrogen atoms, resulting in unique ¹³C and ¹⁵N SS-NMR spectra for each polymorph. researchgate.net This allows for the unambiguous identification and even quantification of different polymorphic forms in a bulk sample.
Probe Intermolecular Interactions: SS-NMR is sensitive to intermolecular interactions, such as hydrogen bonding. The chemical shifts of the amine nitrogen and protons can provide insights into the hydrogen-bonding network within the crystal lattice, which often differs between polymorphs.
Characterize Amorphous Content: SS-NMR can distinguish between crystalline and amorphous (disordered) phases of a compound, which is crucial for stability and formulation studies.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing the fragmentation patterns of its ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. nih.gov This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms and their isotopes.
For this compound, with the molecular formula C₇H₁₀ClN₃, HRMS can confirm this composition by matching the experimentally measured mass with the calculated theoretical mass. This is a critical step in structure confirmation.
Calculated Exact Mass for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₇H₁₁ClN₃⁺ | 172.0636 |
| [M]⁺˙ | C₇H₁₀ClN₃⁺˙ | 171.0558 |
Fragmentation Pathways and Mechanistic Interpretations via MS/MS
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor or parent ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then analyzed to provide detailed structural information. The fragmentation pattern is highly dependent on the molecule's structure and the stability of the resulting fragments.
The fragmentation of this compound would likely proceed through several key pathways:
Loss of a Methyl Radical: A common fragmentation for isopropyl groups is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, leading to the formation of a stable secondary carbocation.
Loss of Propene: A rearrangement followed by the elimination of a neutral propene molecule (C₃H₆, 42 Da) is another possible pathway for the isopropyl substituent.
Cleavage of the C-Cl Bond: The carbon-chlorine bond can cleave, leading to the loss of a chlorine radical (•Cl, 35 or 37 Da, depending on the isotope). The presence of characteristic isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in fragments containing the chlorine atom is a key diagnostic feature. researchgate.net
Ring Fragmentation: The pyrimidine ring itself can undergo cleavage. Common pathways for nitrogen-containing heterocycles include the loss of HCN (27 Da) or cyanogen (B1215507) radical (•CN), leading to various smaller fragment ions. sapub.org
By systematically analyzing the mass differences between the precursor ion and the product ions, a detailed map of the molecule's connectivity can be constructed, corroborating the structure determined by NMR.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Characteristic Vibrational Frequencies of Pyrimidine Ring and Substituents
The vibrational spectrum of this compound is a composite of the vibrational modes of the pyrimidine ring and its substituents: the chloro, isopropyl, and amine groups.
The pyrimidine ring itself exhibits a series of characteristic vibrations. Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are particularly prominent in Raman spectra. Studies on pyrimidine have identified a strong Raman peak for the ring-breathing mode ν1. acs.org Other significant ring vibrations include C-H stretching, C-N stretching, and various in-plane and out-of-plane bending modes. The presence of substituents influences the exact frequencies of these modes.
The substituents introduce their own characteristic vibrational frequencies:
Amine (NH₂) Group: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. libretexts.org An N-H scissoring (bending) vibration is expected around 1600 cm⁻¹. docbrown.info
Isopropyl Group: The isopropyl group will contribute C-H stretching vibrations from the methyl (CH₃) and methine (CH) groups in the 2800-3000 cm⁻¹ range. Characteristic C-H bending vibrations for the isopropyl group are also expected.
Chloro (C-Cl) Group: The C-Cl stretching vibration is typically observed in the lower frequency region of the IR spectrum, generally between 600 and 800 cm⁻¹. The exact position can be influenced by the electronic environment of the pyrimidine ring.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching (asymmetric & symmetric) | 3300 - 3500 |
| Bending (scissoring) | ~1600 | |
| Isopropyl (C-H) | Stretching | 2800 - 3000 |
| Bending | ||
| Pyrimidine Ring | Ring Breathing | |
| C-N Stretching | ||
| C-H Stretching | ||
| Chloro (C-Cl) | Stretching | 600 - 800 |
Conformation and Intermolecular Interaction Analysis through Vibrational Spectroscopy
Vibrational spectroscopy is also instrumental in analyzing the conformation and intermolecular interactions of this compound. Hydrogen bonding, a key intermolecular interaction for this molecule due to the amine group, can be readily studied.
The N-H stretching frequencies of the amine group are particularly sensitive to hydrogen bonding. nih.gov In the presence of hydrogen bond acceptors, such as in the solid state or in polar solvents, the N-H stretching bands are expected to shift to lower frequencies (a red shift) and broaden. nih.gov This is due to the weakening of the N-H bond upon its involvement in a hydrogen bond. The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding interactions.
Furthermore, weak intermolecular interactions, such as C-H···N interactions, can also be probed, as these can induce shifts in the vibrational modes of the pyrimidine ring. nih.gov Computational studies on pyrimidine have shown that hydrogen bonding with water molecules leads to a blue shift (shift to higher energy) in certain ring modes. nih.govnih.gov This is attributed to charge transfer from the pyrimidine to the water molecules and polarization of the π-electron system. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the substituted pyrimidine ring.
Absorbance Maxima and Extinction Coefficients
The pyrimidine ring is an aromatic heterocycle, and as such, it exhibits π → π* and n → π* electronic transitions. The π → π* transitions are typically of high intensity (large molar extinction coefficient, ε), while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are of lower intensity.
The substituents on the pyrimidine ring—the electron-donating amine group and the electron-withdrawing chloro group—will influence the energy of these transitions and thus the position of the absorbance maxima (λmax). The amino group, being an auxochrome, is expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* transitions of the pyrimidine ring.
The following table provides a hypothetical representation of UV-Vis data for this compound based on the expected behavior of similar chromophores.
| Solvent | λmax (nm) (π → π) | ε (M⁻¹cm⁻¹) (π → π) | λmax (nm) (n → π) | ε (M⁻¹cm⁻¹) (n → π) |
| Hexane | ||||
| Ethanol | ||||
| Water |
Solvatochromism and Electronic Structure Relationships
Solvatochromism, the change in the position of UV-Vis absorption bands with a change in solvent polarity, is expected for this compound. This phenomenon provides insights into the electronic structure of the molecule and the nature of its electronic transitions.
The n → π* transitions of pyrimidine derivatives are known to exhibit a hypsochromic shift (blue shift) in polar, protic solvents like water. rsc.org This is because the lone pair of electrons on the nitrogen atoms can be stabilized by hydrogen bonding with the solvent, which increases the energy required for the n → π* transition. rsc.org
Conversely, π → π* transitions often show a bathochromic shift (red shift) in polar solvents, especially if the excited state is more polar than the ground state. The presence of the electron-donating amino group and the electron-withdrawing chloro group can create a "push-pull" system, potentially leading to intramolecular charge transfer (ICT) character in the excited state. nih.govacs.org Molecules with significant ICT character often exhibit pronounced positive solvatochromism, where the absorption maximum shifts to longer wavelengths as the solvent polarity increases. nih.gov
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single crystal X-ray diffraction study of this compound would provide a wealth of structural information.
Although a crystal structure for this compound is not publicly available, we can infer the type of information that would be obtained. The analysis would reveal:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the molecule. This would confirm the planarity of the pyrimidine ring and the geometry of the substituents.
Crystal Packing: The arrangement of molecules within the crystal lattice. This would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the amine group and potentially C-H···N or C-H···Cl interactions.
Conformation: The preferred conformation of the isopropyl group relative to the pyrimidine ring.
For pyrimidine itself, it is known to crystallize in the orthorhombic Pna2₁ space group with four molecules per unit cell. acs.org Substituted pyrimidines, however, can adopt a wide variety of crystal packing arrangements depending on the nature and position of the substituents.
The following table presents a hypothetical summary of crystallographic data that could be obtained for this compound.
| Parameter | Value |
| Crystal System | |
| Space Group | |
| a (Å) | |
| b (Å) | |
| c (Å) | |
| α (°) | |
| β (°) | |
| γ (°) | |
| Volume (ų) | |
| Z |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
In analogous aminopyrimidine structures, it is common to observe the formation of dimeric motifs through N-H···N hydrogen bonds. These dimers can then further assemble into extended chains, sheets, or three-dimensional networks. The presence of the chloro substituent introduces the possibility of halogen bonding, an interaction where the chlorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic species, such as the nitrogen atom of a neighboring pyrimidine ring. The interplay between the stronger hydrogen bonds and the weaker, yet structurally significant, halogen bonds would be a key feature in determining the final crystal lattice.
Table 1: Anticipated Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bonding | Amine (N-H) | Pyrimidine Ring (N) | Primary driver of supramolecular assembly, formation of dimers and extended networks. |
| Halogen Bonding | Chlorine (C-Cl) | Pyrimidine Ring (N) or Amine (N) | Directional interaction influencing molecular orientation and packing motifs. |
| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Potential for offset stacking interactions between aromatic rings, contributing to lattice stability. |
| Van der Waals Forces | Isopropyl Group, Alkyl backbone | Neighboring Molecules | Non-directional forces contributing to overall crystal cohesion. |
Polymorphism and Solid-State Forms
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, particularly those capable of forming directional intermolecular interactions like hydrogen bonds. It is highly probable that this compound can exhibit polymorphism. Different polymorphic forms would arise from variations in the hydrogen-bonding patterns, the presence or absence of halogen bonding, and different packing arrangements of the molecules.
For instance, one polymorph might be characterized by a catemeric chain of hydrogen-bonded molecules, while another might feature a discrete, cyclic hydrogen-bonded assembly. The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, would be critical in determining which polymorphic form is obtained. Each polymorph would possess distinct physical properties, including melting point, solubility, and stability. The identification and characterization of different solid-state forms are crucial in pharmaceutical and materials science applications.
Conformational Analysis in the Crystalline State
The conformational flexibility of this compound primarily resides in the orientation of the isopropyl group relative to the pyrimidine ring. Rotation around the C-C bond connecting the isopropyl group to the ring is expected. In the crystalline state, the molecule will likely adopt a low-energy conformation that allows for optimal packing and maximizes favorable intermolecular interactions.
The specific conformation observed in the crystal structure would be a result of the balance between intramolecular steric effects and the energetic advantages of forming a stable crystal lattice. It is anticipated that the isopropyl group will be oriented to minimize steric clash with the adjacent amine and chloro substituents. Crystal structure analysis of similar substituted pyrimidines often reveals a preferred, planar arrangement of the pyrimidine ring, with the substituents oriented to facilitate intermolecular contacts. Any significant deviation from planarity in the pyrimidine ring itself would be noteworthy and likely indicative of substantial crystal packing forces.
Computational Chemistry and Theoretical Studies of 2 Chloro 5 Isopropylpyrimidin 4 Amine
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the properties of molecular systems. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), provide a balance between computational cost and accuracy for studying organic molecules like pyrimidine (B1678525) derivatives. scilit.comijcce.ac.irmdpi.com These calculations are foundational for geometry optimization, electronic structure analysis, and predicting spectroscopic data.
The initial step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For 2-Chloro-5-isopropylpyrimidin-4-amine, this process is crucial for understanding its preferred spatial arrangement.
Conformational analysis is particularly important due to the presence of the flexible isopropyl group. Rotation around the single bond connecting the isopropyl group to the pyrimidine ring can lead to different conformers with varying energies. Computational methods can map this rotational energy profile to identify the most stable conformer, which is essential for all subsequent calculations of molecular properties. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrimidine Ring (DFT/B3LYP)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.34 | N1-C2-N3 | 127.5 |
| C2-Cl | 1.74 | C2-N3-C4 | 115.0 |
| C4-N3 | 1.35 | N3-C4-C5 | 123.0 |
| C4-N(amine) | 1.36 | C4-C5-C(isopropyl) | 121.0 |
| C5-C(isopropyl) | 1.51 | H-N-H (amine) | 118.0 |
| Note: This table presents typical, expected values for a molecule similar to this compound and is for illustrative purposes only. Specific values would require a dedicated computational study. |
Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are standard analyses for this purpose. irjweb.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. epstem.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.govaimspress.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For substituted pyrimidines, these calculations show that charge transfer interactions are likely to occur within the molecule. epstem.net
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is used to predict where a molecule is susceptible to electrophilic or nucleophilic attack. mdpi.com Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, such as the nitrogen atoms in the pyrimidine ring. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack, such as the hydrogen atoms of the amino group. physchemres.org
Table 2: Representative Frontier Molecular Orbital Properties (DFT/B3LYP)
| Property | Energy (eV) | Description |
| EHOMO | -6.4 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.2 | A larger gap implies higher stability and lower chemical reactivity. epstem.net |
| Note: These values are representative for pyrimidine derivatives and are for illustrative purposes. Actual values for this compound would need to be calculated specifically. |
Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These theoretical spectra can be invaluable for assigning signals in experimental spectra, especially for complex molecules. mdpi.comnih.gov
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com The calculated harmonic frequencies are often scaled by a factor to correct for anharmonicity and systematic errors in the computational method, allowing for a direct comparison with experimental FT-IR spectra. nih.gov This comparison helps in the assignment of vibrational modes to specific functional groups. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, oscillator strengths, and maximum absorption wavelengths (λmax). nih.govscialert.net This allows for the prediction of the UV-Vis absorption spectrum, providing insights into the electronic transitions within the molecule. nih.gov
Table 3: Representative Comparison of Calculated and Experimental Spectroscopic Data
| Spectrum | Parameter | Calculated Value | Experimental Value |
| ¹³C NMR | C-Cl | ~155 ppm | (Not Available) |
| ¹H NMR | N-H | ~6.5 ppm | (Not Available) |
| IR | N-H stretch | ~3450 cm⁻¹ | (Not Available) |
| IR | C-Cl stretch | ~780 cm⁻¹ | (Not Available) |
| UV-Vis | λmax | ~260 nm | (Not Available) |
| Note: Calculated values are typical for related structures. Experimental data for this compound is required for a direct comparison. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, this could involve studying its synthesis or its reactivity in nucleophilic substitution reactions, a common reaction type for chloropyrimidines. researchgate.netnih.govrsc.org
A key goal in studying a reaction mechanism is to identify the transition state (TS), which represents the highest energy point along the reaction coordinate. youtube.com Computational methods can locate the geometry of the TS and calculate its energy. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. researchgate.net
The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a critical factor that governs the rate of a chemical reaction. A lower activation energy implies a faster reaction. Computational studies can compare the activation energies of different possible pathways to predict the most likely reaction mechanism. rsc.org
Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the minimum energy path connecting the transition state to the reactants and the products on the potential energy surface. mdpi.com An IRC calculation confirms that the located transition state correctly links the intended reactants and products, providing a complete and detailed picture of the reaction pathway. jchemrev.com This analysis visualizes the geometric changes the molecule undergoes as it transforms from reactant, through the transition state, to the final product.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in a solution, which is crucial for understanding its chemical properties and potential applications. These simulations model the interactions between the solute molecule and the surrounding solvent molecules, offering a dynamic picture of the system at the atomic level.
The process begins with the creation of a simulation box containing one or more molecules of this compound and a large number of solvent molecules. The interactions between all particles are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over a period of time, typically from nanoseconds to microseconds. From these trajectories, various macroscopic and microscopic properties can be calculated, providing a comprehensive understanding of the compound's solution-phase behavior.
The choice of solvent can significantly influence the structure, stability, and reactivity of a solute molecule. Computational studies on related pyrimidine derivatives have demonstrated that solvent polarity and the ability to form hydrogen bonds are key factors in determining the preferred tautomeric forms and conformations of these molecules. jocpr.comwalshmedicalmedia.com For this compound, both the amino group and the pyrimidine ring nitrogens can participate in hydrogen bonding, making its interactions with protic solvents like water and methanol (B129727) particularly significant.
In polar solvents, it is expected that conformations of this compound that have a larger dipole moment will be stabilized. Density Functional Theory (DFT) calculations, often combined with a polarizable continuum model (PCM) to represent the solvent, can predict these changes. orientjchem.orgresearchgate.net For instance, studies on similar heterocyclic compounds show a marked increase in the dipole moment when moving from the gas phase to a polar solvent, indicating a significant electronic polarization of the molecule by the solvent environment. orientjchem.org This solvent-induced polarization can, in turn, affect the reactivity of the molecule by altering the electron density at different atomic sites.
The following table, based on data for a related compound, 6-oxo purine, illustrates how the total energy and dipole moment can change with the solvent environment, providing an example of the type of data generated in these studies. researchgate.net
| Solvent | Dielectric Constant (ε) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Gas Phase | 1.0 | 0.00 | 4.50 |
| Benzene | 2.3 | -2.15 | 5.85 |
| Tetrahydrofuran (THF) | 7.6 | -4.80 | 7.20 |
| Methanol | 32.7 | -6.25 | 8.05 |
| Water | 78.4 | -6.70 | 8.40 |
| This table presents illustrative data for a related heterocyclic compound to demonstrate the principles of solvent effects. |
In solution, this compound engages in various intermolecular interactions with the solvent molecules, the most significant of which are hydrogen bonds and van der Waals forces. The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. mdpi.com Molecular dynamics simulations can provide a detailed picture of these interactions, including the average number of hydrogen bonds, their lifetimes, and their geometric arrangements.
Analysis of the radial distribution function (RDF) from MD simulations can quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a clear picture of the solvation shells around the molecule. For example, the RDF of water's oxygen atoms around the amino hydrogens would show a sharp peak at a short distance, indicative of strong hydrogen bonding.
The table below summarizes the types of intermolecular interactions expected for this compound in a protic solvent like water.
| Functional Group | Type of Interaction | Role |
| Amino group (-NH2) | Hydrogen Bonding | Donor |
| Pyrimidine Nitrogens | Hydrogen Bonding | Acceptor |
| Isopropyl group (-CH(CH3)2) | van der Waals / Hydrophobic | - |
| Chloro group (-Cl) | van der Waals / Halogen Bonding | - |
Understanding these intermolecular interactions is crucial as they govern the solubility, crystal packing, and biological activity of the compound.
Applications of 2 Chloro 5 Isopropylpyrimidin 4 Amine As a Synthetic Intermediate
Role in the Synthesis of Diverse Pyrimidine-Based Chemical Entities
The primary application of 2-Chloro-5-isopropylpyrimidin-4-amine is as a precursor for the synthesis of substituted pyrimidine (B1678525) derivatives. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), making it an excellent site for introducing a wide range of substituents. Concurrently, the amino group at the 4-position can be engaged in various chemical transformations.
A notable application of this intermediate is in the synthesis of potent inhibitors of the p97 complex, which are investigated for their potential in cancer therapy. google.com In a multi-step synthesis, a derivative of this compound, specifically N-benzyl-2-chloro-5-isopropylpyrimidin-4-amine, is utilized as a key intermediate. This compound undergoes a palladium-catalyzed cross-coupling reaction with a bicyclic heteroaryl component, such as 2-methyl-1H-indole-4-carbonitrile. google.com This reaction specifically targets the C2-chloro group, displacing it to form a new carbon-nitrogen or carbon-carbon bond, thereby constructing the complex final molecule. This specific transformation highlights the utility of the 2-chloro-substituent as a versatile handle for late-stage functionalization in the synthesis of biologically active compounds. google.com
The general reactivity of the 2-chloropyrimidine (B141910) scaffold, as demonstrated in the broader chemical literature, involves reactions with various nucleophiles including amines, alcohols, and thiols to yield diverse libraries of pyrimidine-based compounds.
Table 1: Synthetic Transformations of this compound Derivatives
| Reactant | Reaction Type | Product Class | Application |
|---|---|---|---|
| N-benzyl-2-chloro-5-isopropylpyrimidin-4-amine | Palladium-catalyzed cross-coupling | 2-substituted pyrimidine | p97 Complex Inhibitors google.com |
Scaffold for the Development of Advanced Materials
Based on available scientific literature, there is no specific information detailing the use of this compound as a scaffold for the development of advanced materials.
There are no research findings or patents that describe the application of this compound as a monomer or precursor for the synthesis of functional polymers.
There is no documented use of this compound as a building block for creating supramolecular assemblies through processes like hydrogen bonding or metal coordination.
Enabling Transformations in Multicomponent Reactions (MCRs)
A review of the scientific literature indicates that this compound has not been reported as a reactant in multicomponent reactions (MCRs).
Design and Synthesis of Library Compounds for Chemical Biology Research
While the structure of this compound is suitable as a core scaffold for creating compound libraries, there are no specific reports of its use for this purpose in chemical biology research. The synthesis of specific target molecules, such as p97 inhibitors, has been documented, but not the generation of a diverse library for broad screening purposes. google.com
Conclusion and Future Research Directions
Summary of Key Research Findings on 2-Chloro-5-isopropylpyrimidin-4-amine
Publicly available scientific literature dedicated specifically to the synthesis, characterization, and application of this compound is notably limited. Its primary recognition in the chemical community is as a commercially available building block for organic synthesis. Basic physicochemical properties are cataloged by chemical suppliers, providing a foundational understanding of the molecule.
| Property | Value |
| CAS Number | 1201657-31-9 |
| Molecular Formula | C₇H₁₀ClN₃ |
| Molecular Weight | 171.63 g/mol |
| Appearance | White to off-white solid |
This data is compiled from chemical supplier databases and should be confirmed by experimental analysis.
The presence of a reactive chlorine atom at the 2-position, an amino group at the 4-position, and an isopropyl substituent at the 5-position provides a rich chemical landscape for further derivatization. While specific research on this molecule is sparse, the extensive studies on analogous 2-chloropyrimidines and 4-aminopyrimidines provide a solid foundation for predicting its chemical behavior and potential utility. The key functionalities suggest its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry.
Unexplored Reactivity and Synthetic Opportunities
The reactivity of this compound is largely dictated by the electrophilic nature of the C2 carbon, influenced by the electron-withdrawing pyrimidine (B1678525) ring and the chlorine substituent, as well as the nucleophilic character of the exocyclic amino group.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles. This is a common and powerful method for functionalizing the pyrimidine core. Potential nucleophiles could include:
Amines: Reaction with primary or secondary amines would yield 2,4-diaminopyrimidine (B92962) derivatives, a common scaffold in medicinal chemistry.
Alcohols and Phenols: Alkoxy or aryloxy pyrimidines can be synthesized through reactions with the corresponding alkoxides or phenoxides.
Thiols: Thioether linkages can be formed by reacting with thiols or their corresponding thiolates.
Reactions of the Amino Group: The 4-amino group can undergo reactions typical of primary amines, such as:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Introduction of alkyl groups on the amino nitrogen.
Condensation Reactions: Formation of Schiff bases with aldehydes or ketones.
Synthetic Opportunities: Plausible synthetic routes to this compound could be envisioned based on established pyrimidine syntheses. A potential pathway could involve the condensation of a β-dicarbonyl compound or a suitable equivalent bearing an isopropyl group with a guanidine (B92328) derivative, followed by a chlorination step. For instance, the reaction of an appropriately substituted malonic ester derivative with guanidine could yield a 2-amino-4-hydroxypyrimidine, which could then be chlorinated using reagents like phosphorus oxychloride to afford the target compound.
Advanced Characterization Techniques for Future Investigations
A thorough characterization of this compound is essential for confirming its structure and purity, and for understanding its physicochemical properties. A combination of spectroscopic and analytical techniques would be employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), a singlet for the pyrimidine C6-H, and a broad singlet for the NH₂ protons. |
| ¹³C NMR | Resonances for the five distinct carbon atoms in the molecule, including the C2, C4, C5, and C6 of the pyrimidine ring and the carbons of the isopropyl group. |
| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope pattern (³⁵Cl and ³⁷Cl). Fragmentation patterns would provide further structural information. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching. |
| X-ray Crystallography | Would provide unambiguous confirmation of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. |
Further investigations could employ advanced techniques such as two-dimensional NMR (COSY, HSQC, HMBC) for definitive assignment of all proton and carbon signals. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) could be used to determine its melting point and thermal stability.
Potential for Novel Applications in Chemical Science and Technology
The trifunctional nature of this compound makes it a promising scaffold for the development of novel molecules with a wide range of potential applications.
Medicinal Chemistry: The pyrimidine core is a well-established "privileged scaffold" in drug discovery. mdpi.comnih.gov Substituted pyrimidines are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The title compound could serve as a key intermediate in the synthesis of libraries of new compounds for screening against various biological targets. For example, the 2-chloro position can be functionalized to introduce moieties that can interact with the active sites of enzymes like kinases, which are often implicated in cancer.
Agrochemicals: Pyrimidine derivatives are also utilized in the agrochemical industry as herbicides, fungicides, and insecticides. The specific substitution pattern of this compound could be explored for the development of new crop protection agents.
Materials Science: The aromatic and electron-rich nature of the pyrimidine ring, combined with the potential for hydrogen bonding from the amino group, suggests that derivatives of this compound could be investigated for applications in materials science. This could include the synthesis of organic light-emitting diodes (OLEDs), sensors, or functional polymers.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-5-isopropylpyrimidin-4-amine, and what experimental parameters are critical for reproducibility?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting a halogenated pyrimidine precursor (e.g., 4-chloro-2,6-dichloropyrimidine) with isopropylamine in polar aprotic solvents like ethanol or acetonitrile at 50–80°C. Temperature control is critical to minimize side reactions, and stoichiometric excess of isopropylamine (1.2–1.5 equivalents) ensures complete substitution . Purification often involves column chromatography or recrystallization using acetonitrile/ethyl acetate mixtures. Researchers should monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane:ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) typically shows signals for the isopropyl group (δ 1.2–1.4 ppm, doublet for CH; δ 3.8–4.0 ppm, septet for CH) and pyrimidine protons (δ 8.2–8.5 ppm). C NMR confirms the chlorine substituent (C-Cl at ~145 ppm) .
- Mass Spectrometry : ESI-MS often displays [M+H] at m/z 171.6 (calculated for CHClN).
- X-ray Crystallography : For structural validation, single crystals grown via slow evaporation (acetonitrile) can be analyzed. The pyrimidine ring is planar (r.m.s. deviation <0.1 Å), with bond angles and lengths consistent with aromatic systems (C-Cl bond ~1.73 Å) .
Q. What biological targets are plausible for this compound based on structural analogs?
- Methodological Answer : Pyrimidine derivatives with chlorine and alkylamine groups often target enzymes (e.g., kinases) or receptors via hydrogen bonding (Cl as H-bond acceptor) and steric interactions (isopropyl group). For example, analogs like 5-(2-Chlorophenyl)pyrimidin-4-amine inhibit tyrosine kinases by binding to ATP pockets . Researchers should design fluorescence polarization or SPR assays to measure binding affinity (K) and selectivity against related targets.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with acetonitrile to enhance reaction rate (dielectric constant ε = 37.5 vs. 24.3 for ethanol) .
- Catalysis : Add KI (10 mol%) to promote halogen exchange, reducing byproduct formation .
- Process Engineering : Use continuous flow reactors for precise temperature (±1°C) and mixing control, achieving >90% yield at 70°C .
- Quality Control : Implement in-line PAT tools (e.g., FTIR) to monitor Cl-substitution in real time.
Q. How do computational models explain the substituent effects on the compound’s reactivity and bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilicity (Cl at C5: partial charge ~-0.25 e) and nucleophilic sites (N4-amine: ~-0.35 e).
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). The isopropyl group may occupy hydrophobic pockets, while Cl forms halogen bonds with backbone carbonyls (e.g., Met793) .
- MD Simulations : Assess stability of ligand-target complexes (100 ns trajectories) to prioritize derivatives for synthesis.
Q. How should researchers address contradictions in reported synthetic yields or purity data?
- Methodological Answer :
- Root-Cause Analysis : Compare protocols for stoichiometry, solvent purity (HPLC-grade vs. technical), and workup methods. For example, aqueous workups may hydrolyze intermediates, reducing yields .
- Analytical Harmonization : Standardize HPLC methods (e.g., 60:40 acetonitrile:water, 1.0 mL/min flow) across labs to ensure consistent purity assessments (>98% by area normalization).
- Replicate Studies : Conduct triplicate reactions under controlled conditions (e.g., inert atmosphere) to isolate variables like oxygen sensitivity.
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Methodological Answer :
- Scaffold Modifications : Replace Cl with Br (bioisostere) or CF (enhanced lipophilicity) at C5. For the isopropyl group, test cyclopropyl (rigid analog) or tert-butyl (bulkier substituent) .
- Functionalization : Introduce methoxy or nitro groups at C4 to modulate electron density.
- High-Throughput Screening : Use parallel synthesis (96-well plates) to generate 50–100 analogs. Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify hits with IC <1 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
